Calcium glycerophosphate hydrate

Übersicht

Beschreibung

Calcium Glycerophosphate Hydrate, also known as Calcium glycerylphosphate, is a mineral supplement . It is primarily used for neutralizing acidic foods and protecting teeth . It is also used to treat low levels of phosphate or calcium . The product is a mixture of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .

Molecular Structure Analysis

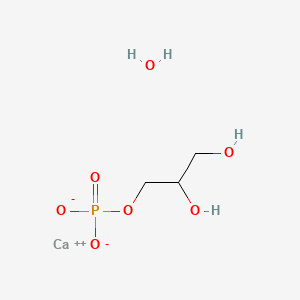

The molecular formula of Calcium Glycerophosphate Hydrate is HOCH2CH (OH)CH2OPO3Ca . Its molecular weight is 210.14 (anhydrous basis) . The crystal structure of Calcium Glycerophosphate was investigated by X-ray diffraction methods .

Physical And Chemical Properties Analysis

Calcium Glycerophosphate Hydrate is a solid . It is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated . Calcium Glycerophosphate contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .

Wissenschaftliche Forschungsanwendungen

Crystal Forms and Hydration Behavior : Calcium dl-α-glycerophosphate and calcium β-glycerophosphate have different crystal forms and hydration behaviors, with variations in crystal stability and water incorporation rates (Inoue et al., 1980).

Dental Applications : Calcium glycerophosphate significantly reduced dental caries in hamsters when fed in the diet or applied topically, demonstrating its potential as a cariostatic agent (Pianotti et al., 1976). Additionally, it has been found effective in reducing enamel demineralization when added to low-fluoride toothpaste (Zaze et al., 2014).

Nutritional Use in Infants : In total parenteral nutrition for low-birth-weight infants, calcium glycerophosphate was as effective as conventional mineral salts in promoting mineral retention and maintaining normal mineral homeostasis (Hanning et al., 1991).

Anti-Caries Properties : The anti-caries properties of calcium glycerophosphate were demonstrated in an in vitro bacterial flow cell model. It was effective in reducing demineralization, especially when applied before a cariogenic challenge (Lynch & Cate, 2006).

Reducing Erosive Potential of Soft Drinks : Calcium glycerophosphate supplemented in soft drinks was shown to reduce bovine enamel erosion, suggesting its potential to mitigate the erosive effects of acidic beverages (Barbosa et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFDSREGJGPRB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047151 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium glycerophosphate hydrate | |

CAS RN |

398143-83-4, 28917-82-0 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)